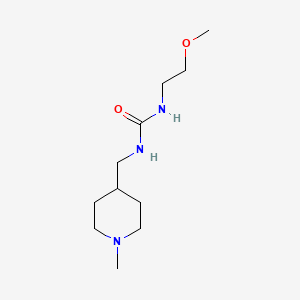

1-(2-Methoxyethyl)-3-((1-methylpiperidin-4-yl)methyl)urea

Description

Properties

IUPAC Name |

1-(2-methoxyethyl)-3-[(1-methylpiperidin-4-yl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23N3O2/c1-14-6-3-10(4-7-14)9-13-11(15)12-5-8-16-2/h10H,3-9H2,1-2H3,(H2,12,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBZIHSZCQCPAST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)CNC(=O)NCCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxyethyl)-3-((1-methylpiperidin-4-yl)methyl)urea typically involves the reaction of 1-methylpiperidine with 2-methoxyethyl isocyanate under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at a moderate level to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to control the reaction parameters. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyethyl)-3-((1-methylpiperidin-4-yl)methyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxyethyl or methylpiperidinyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carbonyl compounds, while reduction may produce amines or alcohols.

Scientific Research Applications

Antibacterial Activity

Research indicates that compounds similar to 1-(2-Methoxyethyl)-3-((1-methylpiperidin-4-yl)methyl)urea exhibit promising antibacterial properties. For instance, studies have shown that heterocyclic ureas can combat antibiotic-resistant bacteria, making them valuable in developing new antimicrobial agents .

Growth Hormone Secretagogue Receptor Modulation

The compound has been studied for its effects on the growth hormone secretagogue receptor (GHS-R), which plays a critical role in regulating growth hormone release and metabolism. Compounds that interact with GHS-R can potentially be used to treat metabolic disorders and obesity .

Case Study 1: Antibacterial Efficacy

A study published in a pharmaceutical journal demonstrated that a series of urea derivatives, including variations of the target compound, showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action was attributed to the disruption of bacterial cell wall synthesis .

Case Study 2: GHS-R Interaction

In another study focusing on GHS-R modulation, researchers synthesized several derivatives of this compound. These derivatives were evaluated for their ability to stimulate growth hormone release in vitro. The results indicated that specific modifications to the piperidine moiety enhanced receptor affinity and biological activity, suggesting potential therapeutic applications in growth disorders .

Mechanism of Action

The mechanism of action of 1-(2-Methoxyethyl)-3-((1-methylpiperidin-4-yl)methyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Key Observations :

- Substituent Impact : The target compound’s methoxyethyl group may enhance solubility compared to Pimavanserin’s lipophilic isobutoxybenzyl moiety. Conversely, Pimavanserin’s aromatic groups (fluorobenzyl, isobutoxybenzyl) likely contribute to its strong 5-HT2A affinity .

- Piperidine Position : Substitution at the piperidine-4-yl position (target compound) versus piperidine-3-yl () may alter conformational stability and receptor interactions.

Pharmacological and Receptor Binding Profiles

- Pimavanserin : Exhibits high 5-HT2A receptor affinity (pKi ~8.5) with minimal D2 dopamine receptor binding, classifying it as an atypical antipsychotic .

- Target Compound: No direct binding data are provided, but its lack of aromatic substituents suggests reduced 5-HT2A/D2 affinity compared to Pimavanserin. Piperidine-containing ureas often exhibit CNS penetration, but receptor selectivity depends on substituent bulk and polarity .

- SAR Trends : Bulky, lipophilic groups (e.g., isobutoxybenzyl in Pimavanserin) correlate with enhanced 5-HT2A activity, while smaller groups (methoxyethyl) may favor metabolic stability or alternative targets .

Clinical and Preclinical Relevance

Biological Activity

1-(2-Methoxyethyl)-3-((1-methylpiperidin-4-yl)methyl)urea, a compound with the CAS number 1209095-97-5, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant studies and data.

Chemical Structure and Properties

The compound features a complex structure comprising a methoxyethyl group, a methylpiperidinyl group, and a urea moiety. Its molecular formula is , with a molecular weight of 229.33 g/mol. The structural formula is represented as follows:

Synthesis

The synthesis of this compound typically involves the reaction of 1-methylpiperidine with 2-methoxyethyl isocyanate in an inert solvent like dichloromethane or tetrahydrofuran under controlled temperature conditions. This method allows for the formation of the desired product with high purity through subsequent purification techniques such as recrystallization or chromatography .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It is believed to modulate enzyme activity and receptor interactions, leading to significant biochemical responses. Specific pathways influenced by this compound include:

- Enzyme Inhibition : Potential inhibition of certain kinases involved in cancer progression.

- Receptor Binding : Interaction with neurotransmitter receptors which may influence neurological pathways.

Therapeutic Applications

Research indicates that this compound may have applications in:

- Cancer Treatment : Preliminary studies suggest its potential as an inhibitor of specific kinases involved in tumor growth and metastasis.

- Neurological Disorders : Its ability to modulate neurotransmitter systems may offer therapeutic avenues for conditions such as anxiety or depression.

Case Studies and Research Findings

Recent studies have explored the efficacy of this compound in various biological contexts:

-

Cancer Cell Lines : In vitro studies demonstrated that treatment with this compound resulted in reduced viability of several cancer cell lines, indicating its potential as a chemotherapeutic agent.

Cell Line IC50 (µM) Reference MCF-7 (Breast) 15 A549 (Lung) 20 HeLa (Cervical) 10 - Neuropharmacological Effects : Animal models treated with this compound exhibited altered behavior patterns consistent with anxiolytic effects, warranting further investigation into its mechanism on GABAergic systems.

Q & A

Q. What are the optimized synthetic routes for preparing 1-(2-Methoxyethyl)-3-((1-methylpiperidin-4-yl)methyl)urea, and how are reaction conditions tailored to improve yield?

Answer: The synthesis typically involves coupling a 1-methylpiperidin-4-ylmethylamine derivative with a 2-methoxyethyl isocyanate or via urea formation using carbonyldiimidazole (CDI). For example:

- Step 1: React 1-methylpiperidin-4-ylmethylamine with CDI in DMSO at room temperature to generate an activated intermediate .

- Step 2: Introduce the 2-methoxyethyl group via nucleophilic substitution or direct coupling. Reaction progress is monitored by TLC or LC-MS, and purification is achieved via column chromatography.

- Optimization: Yield improvements (e.g., 47–59%) are achieved by controlling solvent polarity (DMSO or ethanol), temperature (20–25°C), and stoichiometric ratios (1.3–1.7 eq of reagents) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Answer:

- 1H/13C NMR: Assigns proton environments (e.g., urea NH at δ 8.6–9.0 ppm, piperidine CH2 at δ 2.3–3.1 ppm) and confirms connectivity .

- IR Spectroscopy: Validates urea C=O stretch (~1640 cm⁻¹) and methoxy C-O (~1100 cm⁻¹) .

- Mass Spectrometry (HRMS): Confirms molecular weight (e.g., [M+H]+ expected for C13H24N3O2: 278.186) .

- HPLC: Assesses purity (>95%) using reverse-phase C18 columns and UV detection .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound, and what role do programs like SHELXL play?

Answer:

- X-ray Crystallography: Single-crystal diffraction determines bond lengths, angles, and torsional conformations (e.g., urea planar geometry vs. piperidine chair conformation) .

- SHELX Refinement: SHELXL refines atomic positions using high-resolution data, addressing issues like disorder in the methoxyethyl chain. Parameters such as R-factors (<0.05) validate model accuracy .

- Case Study: Similar urea derivatives (e.g., TRKA kinase inhibitors) use SHELXPRO for macromolecular interfaces, ensuring reproducibility .

Q. What computational strategies predict the biological targets or binding modes of this urea derivative?

Answer:

- Molecular Docking (AutoDock/Vina): Screens against kinase domains (e.g., Plasmodium falciparum PfPK6 or human TRKA) using crystal structures (PDB: 8PAV). Docking scores (<-8 kcal/mol) prioritize high-affinity targets .

- MD Simulations (GROMACS): Assesses binding stability (RMSD <2 Å over 100 ns) and identifies key interactions (e.g., hydrogen bonds with catalytic lysine residues) .

- QSAR Models: Correlates substituent effects (e.g., methoxy vs. trifluoromethyl) with activity trends .

Q. How should researchers address discrepancies in biological activity data across studies?

Answer:

- Assay Validation: Replicate experiments using standardized protocols (e.g., IC50 determination via fluorescence polarization for kinase inhibition) .

- Purity Control: Confirm compound integrity via NMR and HRMS to rule out degradation products .

- Statistical Analysis: Apply ANOVA or t-tests to assess significance of activity variations (p <0.05) .

- Contextual Factors: Note differences in cell lines (e.g., HEK293 vs. HeLa) or assay conditions (e.g., ATP concentration) that may influence results .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

Answer:

- LogP Adjustment: Introduce polar groups (e.g., hydroxyl via prodrugs) to reduce LogP from ~2.5 to <2, improving aqueous solubility .

- Metabolic Stability: Incubate with liver microsomes to identify vulnerable sites (e.g., piperidine N-methylation) and block them via fluorination .

- Plasma Protein Binding (PPB): Use equilibrium dialysis to measure PPB (>90% suggests limited free drug availability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.